molecular formula C14H13F2N5O2 B12378313 Hdac6-IN-21

Hdac6-IN-21

Cat. No.: B12378313
M. Wt: 321.28 g/mol
InChI Key: WAERNYVSQGAOPC-UHFFFAOYSA-N
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Description

Hdac6-IN-21 is an irreversible inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in deacetylating non-histone proteins, including α-tubulin, the HSP90 chaperone, and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .

Preparation Methods

The synthesis of Hdac6-IN-21 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as major chemotypes. These compounds are synthesized through a series of reactions, including nucleophilic substitution, cyclization, and functional group modifications

Chemical Reactions Analysis

Hdac6-IN-21 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hdac6-IN-21 has a wide range of scientific research applications, including:

Mechanism of Action

Hdac6-IN-21 exerts its effects by irreversibly inhibiting HDAC6, leading to the accumulation of acetylated non-histone proteins. This inhibition disrupts various cellular processes, including protein stability, cell migration, and apoptosis. The molecular targets and pathways involved include the Hsp90-HSF1 complex, which regulates gene transcription and protein stability .

Comparison with Similar Compounds

Hdac6-IN-21 is unique compared to other HDAC inhibitors due to its selectivity for HDAC6 and its irreversible inhibition mechanism. Similar compounds include:

This compound’s selectivity for HDAC6 and its irreversible inhibition make it a promising candidate for targeted therapeutic applications.

Properties

Molecular Formula

C14H13F2N5O2

Molecular Weight

321.28 g/mol

IUPAC Name

2-(benzylamino)-N'-(2,2-difluoroacetyl)pyrimidine-5-carbohydrazide

InChI

InChI=1S/C14H13F2N5O2/c15-11(16)13(23)21-20-12(22)10-7-18-14(19-8-10)17-6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,20,22)(H,21,23)(H,17,18,19)

InChI Key

WAERNYVSQGAOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=N2)C(=O)NNC(=O)C(F)F

Origin of Product

United States

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